molecular formula C11H15NO3 B511068 Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine CAS No. 117986-59-1

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine

Cat. No. B511068
M. Wt: 209.24g/mol
InChI Key: RQPLNXRORONULE-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine is a complex organic compound. The benzo[d][1,3]dioxole moiety is a common structural motif in many natural products and pharmaceuticals . It’s often associated with a variety of biological activities, such as antitumor and antimicrobial effects .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized via condensation methods . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method .

Scientific Research Applications

Crystallography

  • Field : Crystallography
  • Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been used in the study of crystal structures .
  • Methods : The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with a size of 0.12 × 0.11 × 0.10 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II .
  • Results : The crystal structure was determined to be orthorhombic, with a = 5.8585 (3) Å, b = 16.2727 (10) Å, c = 18.4886 (11) Å, V = 1762.59 (18) ų, Z = 4, Rgt (F) = 0.0276, wRref (F²) = 0.0700, T = 100 (2) K .

Antitumor Evaluation

  • Field : Oncology
  • Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been synthesized and evaluated for its antitumor activities against HeLa, A549 and MCF-7 cell lines .
  • Methods : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (C1–C31) were synthesized and evaluated for their antitumor activities .
  • Results : Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines. Compound C27 showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .

Synthesis of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

  • Field : Organic Chemistry
  • Application : This compound has been used in the synthesis of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .
  • Methods : The compound was synthesized via a Pd-catalyzed C-N cross-coupling .
  • Results : The synthesized compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549 and MCF-7 cell lines .

Crystal Structure Determination

  • Field : Crystallography
  • Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been used in the determination of crystal structures .
  • Methods : The crystal structure was determined using X-ray diffraction techniques .
  • Results : The crystal structure was determined to be orthorhombic, with a = 5.8585 (3) Å, b = 16.2727 (10) Å, c = 18.4886 (11) Å, V = 1762.59 (18) ų, Z = 4, Rgt (F) = 0.0276, wRref (F²) = 0.0700, T = 100 (2) K .

Synthesis of 1-benzo[1,3]dioxol-5-yl-indoles

  • Field : Organic Chemistry
  • Application : This compound has been used in the synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
  • Methods : The compound was synthesized via a Pd-catalyzed C-N cross-coupling .
  • Results : The synthesized compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute .

Crystal Structure of benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate

  • Field : Crystallography
  • Application : The compound “Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine” has been used in the determination of crystal structures .
  • Methods : The crystal structure was determined using X-ray diffraction techniques .
  • Results : The crystal structure was determined to be orthorhombic, with a = 5.8585 (3) Å, b = 16.2727 (10) Å, c = 18.4886 (11) Å, V = 1762.59 (18) ų, Z = 4, Rgt (F) = 0.0276, wRref (F²) = 0.0700, T = 100 (2) K .

Future Directions

The future directions for this compound could involve further studies to understand its potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPLNXRORONULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine

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